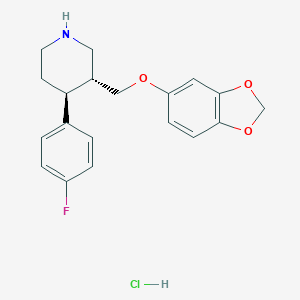

ent-Paroxetine Hydrochloride

Vue d'ensemble

Description

ent-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor used primarily in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, social phobia, generalized anxiety disorder, vasomotor symptoms of menopause, and premenstrual dysphoric disorder . It is known for its high potency and selectivity in inhibiting serotonin reuptake, which makes it effective in treating various anxiety and mood disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of ent-Paroxetine Hydrochloride involves several steps, starting from the preparation of the key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine. This intermediate is then converted to the hydrochloride salt form. The reaction conditions typically involve the use of solvents like acetonitrile and reagents such as ammonium formate .

Industrial Production Methods: : Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process is optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

C–H Functionalization Approach

The enantioselective synthesis of paroxetine derivatives employs Pd-catalyzed C–H arylation to introduce halogenated aryl groups at the piperidine ring (Figure 2a,b) . Key steps include:

-

C–H Arylation : Using 4-bromoiodobenzene or 1,4-diiodobenzene with Pd(OAc)₂, K₂CO₃, and pivalic acid in PhCF₃ at 110°C, yielding cis-arylated intermediates (>98% ee) .

-

Epimerization : Treatment with DBU converts cis- to trans-stereochemistry (94–91% yield) .

-

Deprotection and Functionalization : LiAlH₄-mediated deprotection and mesylation/nucleophilic substitution with sesamol form ether derivatives (77–75% yield) .

Table 1: Synthesis of Halogenated Paroxetine Analogues

Hydrolysis of Paroxetine-N-Phenyl Carbamate

A patented industrial process converts N-methylparoxetine to paroxetine hydrochloride via carbamate hydrolysis :

-

Condensation : N-Methylparoxetine reacts with phenyl chloroformate in toluene at 110–112°C.

-

Hydrolysis : Paroxetine-N-phenyl carbamate is treated with KOH in toluene (reflux, 110°C), followed by HCl/IPA precipitation (53.2 g HCl in 100 mL IPA) .

Metabolic Reactions and Enzymatic Pathways

Paroxetine undergoes hepatic metabolism mediated by CYP2D6 (primary) and CYP3A4, producing inactive metabolites .

Cytochrome P450 Inactivation

The methylenedioxo group forms a stable complex with CYP2D6’s heme iron via oxidation, irreversibly inhibiting the enzyme (Figure 2) . Competing pathways include:

-

C–H Hydroxylation : Oxidation at the methylene bridge.

Table 2: Metabolic Pathways of Paroxetine

| Enzyme | Reaction Type | Metabolite | Activity |

|---|---|---|---|

| CYP2D6 | Methylenedioxo oxidation | Catechol intermediates | Inactive |

| CYP3A4 | N-demethylation | Glucuronide/sulfate conjugates | Inactive |

Excretion

Halogen Substitution Effects

Substituting the 4-fluoro group with Br or I alters binding affinity and pose in the serotonin transporter (SERT):

-

Fluorine : Highest affinity (electronegativity: 3.98) due to H-bonding with Thr497 (4.0 Å) .

-

Bromine/Iodine : Reduced affinity (electronegativity: 2.96/2.66) but stabilized in the ABC pose via steric effects (Figure 4f,g) .

Table 3: Halogen Effects on SERT Binding

| Substituent | Atomic Radius (Å) | Bond Length (Å) | SERT Pose Preference |

|---|---|---|---|

| F | 1.47 | 1.35 | ABC/ACB (ambiguous) |

| Br | 1.85 | 1.92 | ABC |

| I | 1.98 | 2.14 | ABC |

Crystallographic and Cryo-EM Insights

X-ray and cryo-EM studies reveal paroxetine’s interactions in SERT’s central binding site:

Applications De Recherche Scientifique

ent-Paroxetine Hydrochloride has a wide range of scientific research applications:

Chemistry: : In chemistry, it is used as a reference compound for studying the selective serotonin reuptake inhibition mechanism. It also serves as a model compound for developing new antidepressants .

Biology: : In biological research, this compound is used to study the effects of serotonin reuptake inhibition on various physiological processes. It is also used in studies related to neurogenesis and neuroprotection .

Medicine: : In medicine, this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating various psychiatric disorders. It is also used off-label for conditions like premature ejaculation and irritable bowel syndrome .

Industry: : In the pharmaceutical industry, this compound is used in the formulation of various antidepressant medications. It is also used in the development of controlled-release formulations to improve patient compliance .

Mécanisme D'action

ent-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin by the serotonin transporter (SERT). This inhibition increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The increased serotonin levels help alleviate symptoms of depression and anxiety by modulating mood and emotional responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Sertraline Hydrochloride: Known for its use in treating major depressive disorder, panic disorder, and social anxiety disorder.

Citalopram Hydrobromide: Used for treating depression and various anxiety disorders.

Uniqueness: : ent-Paroxetine Hydrochloride is unique due to its high potency and selectivity for serotonin reuptake inhibition. It has a distinct chemical structure that contributes to its efficacy and safety profile. Unlike some other selective serotonin reuptake inhibitors, this compound has minimal effects on other neurotransmitters, reducing the risk of side effects .

Activité Biologique

Introduction

Ent-Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

Ent-Paroxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, which is crucial for mood regulation.

Key Molecular Interactions

- Serotonin Transporter (SERT) : Ent-Paroxetine binds to SERT with high affinity, blocking serotonin reuptake. This action is pivotal for its antidepressant effects .

- Receptor Affinity : The compound exhibits minimal affinity for adrenergic, dopaminergic, and histaminergic receptors, which contributes to its favorable side effect profile compared to older antidepressants .

Absorption and Bioavailability

- Oral Bioavailability : Approximately 30-60% due to extensive first-pass metabolism in the liver.

- Peak Plasma Concentration (Cmax) : Achieved within 2 to 8 hours post-administration .

Distribution and Elimination

- Volume of Distribution : Ranges from 3.1 to 28.0 L/kg; it is highly lipophilic and extensively distributed in body tissues, including the central nervous system .

- Half-Life : Approximately 21 hours, allowing for once-daily dosing in clinical settings .

Metabolism

Ent-Paroxetine is predominantly metabolized by cytochrome P450 enzymes (CYP2D6 being the most significant), leading to the formation of inactive metabolites . Genetic polymorphisms in CYP2D6 can affect drug metabolism and patient response.

Efficacy in Depression and Anxiety Disorders

Numerous studies have demonstrated the efficacy of ent-Paroxetine in treating various mood disorders:

- A randomized controlled trial indicated that ent-Paroxetine significantly improved symptoms of major depressive disorder compared to placebo, with a remission rate of approximately 61% at the end of treatment .

- In patients with social anxiety disorder, ent-Paroxetine showed comparable efficacy to venlafaxine ER but with a different side effect profile, emphasizing its utility in specific populations .

Case Studies

-

Cognitive Therapy vs. Paroxetine :

In a study comparing cognitive therapy with paroxetine treatment for social anxiety disorder, cognitive therapy showed superior long-term benefits (68% recovery at 12 months) compared to paroxetine alone (24% recovery) after a combined treatment phase . -

Anticancer Potential :

Recent research explored ent-Paroxetine's anticancer properties in colorectal cancer cell lines (HCT116 and HT-29). The study found that ent-Paroxetine reduced cell viability and induced apoptosis through inhibition of receptor tyrosine kinases MET and ERBB3 . In vivo studies confirmed significant tumor growth suppression in athymic nude mice treated with ent-Paroxetine.

Summary of Clinical Findings

Propriétés

IUPAC Name |

(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELRVIPPMNMYGS-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595337 | |

| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-30-0 | |

| Record name | Paroxetine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROXETINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.